(5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
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Overview
Description
(5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution on the Pyridine Ring: The chloro group is introduced to the pyridine ring through a halogenation reaction, often using reagents like phosphorus oxychloride.
Coupling Reaction: The pyrazole moiety is then coupled to the pyridine ring using a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction can lead to various boronic acid derivatives.
Scientific Research Applications
(5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Another boronic acid derivative with a pyrazole moiety.
3-Bromo-1-(3-chloropyridin-2-yl)pyrazole: A similar compound with a bromine substituent instead of a boronic acid group.
Uniqueness
(5-Chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern and the presence of both a chloro group and a boronic acid group
Properties
Molecular Formula |
C9H9BClN3O2 |
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Molecular Weight |
237.45 g/mol |
IUPAC Name |
[5-chloro-6-(3-methylpyrazol-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BClN3O2/c1-6-2-3-14(13-6)9-8(11)4-7(5-12-9)10(15)16/h2-5,15-16H,1H3 |
InChI Key |
WCQSQVBTDGJCEG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2C=CC(=N2)C)Cl)(O)O |
Origin of Product |
United States |
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